molecular formula C10H13N5O5 B13428779 Adenosine-15N N1-Oxide

Adenosine-15N N1-Oxide

Cat. No.: B13428779
M. Wt: 284.23 g/mol
InChI Key: QHFLZHVITNUFMV-ZGUONDJVSA-N
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Description

Adenosine-15N N1-Oxide is a stable isotope-labeled compound, where the nitrogen atom at the N1 position of the adenine base is replaced with the nitrogen-15 isotope. This compound is an oxidized product of adenosine, a naturally occurring nucleoside found in all living cells. This compound is known for its potent anti-inflammatory and immunoregulatory properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

Adenosine-15N N1-Oxide can be synthesized through the oxidation of adenosine using specific oxidizing agents. The reaction typically involves the use of hydrogen peroxide or other peroxides under controlled conditions to achieve the oxidation at the N1 position of the adenine base .

Industrial Production Methods

The industrial production of this compound involves large-scale synthesis using similar oxidation processes. The reaction conditions are optimized to ensure high yield and purity of the final product. The compound is then purified using chromatographic techniques to remove any impurities .

Chemical Reactions Analysis

Types of Reactions

Adenosine-15N N1-Oxide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound .

Scientific Research Applications

Adenosine-15N N1-Oxide has a wide range of scientific research applications, including:

Mechanism of Action

Adenosine-15N N1-Oxide exerts its effects through several molecular targets and pathways. It inhibits the secretion of pro-inflammatory cytokines by activated macrophages, reducing inflammation. The compound also upregulates the anti-inflammatory transcription factor c-Fos, contributing to its potent anti-inflammatory effects .

Comparison with Similar Compounds

Adenosine-15N N1-Oxide is structurally similar to other adenosine derivatives, such as:

    Adenosine: The parent compound with a shorter half-life and less potent anti-inflammatory effects.

    2-Chloro-N6-cyclopentyladenosine (CCPA): A synthetic A1 adenosine receptor-selective agonist.

    2-[p-(2-carboxyethyl)phenethylamino]-5’-N-ethylcarboxamideadenosine hydrochloride (CGS21680): A synthetic A2A adenosine receptor-selective agonist.

    N6-(3-iodobenzyl)adenosine-5’-N-methyluronamide (IB-MECA): A synthetic A3 adenosine receptor-selective agonist

This compound is unique due to its stable isotope labeling and its potent anti-inflammatory properties, making it a valuable compound for scientific research and potential therapeutic applications .

Properties

Molecular Formula

C10H13N5O5

Molecular Weight

284.23 g/mol

IUPAC Name

(2R,3R,4S,5R)-2-(6-(15N)azanylidene-1-hydroxypurin-9-yl)-5-(hydroxymethyl)oxolane-3,4-diol

InChI

InChI=1S/C10H13N5O5/c11-8-5-9(13-3-15(8)19)14(2-12-5)10-7(18)6(17)4(1-16)20-10/h2-4,6-7,10-11,16-19H,1H2/t4-,6-,7-,10-/m1/s1/i11+1

InChI Key

QHFLZHVITNUFMV-ZGUONDJVSA-N

Isomeric SMILES

C1=NC2=C(N1[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)O)N=CN(C2=[15NH])O

Canonical SMILES

C1=NC2=C(N1C3C(C(C(O3)CO)O)O)N=CN(C2=N)O

Origin of Product

United States

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